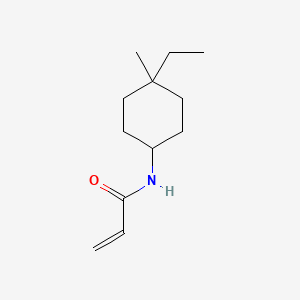
N-(4-Ethyl-4-methylcyclohexyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethyl-4-methylcyclohexyl)prop-2-enamide, commonly known as EMCPA, is a chemical compound that belongs to the class of cyclohexanecarboxamide derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties, including its ability to modulate certain physiological and biochemical processes.
Wirkmechanismus
EMCPA exerts its effects by binding to the TRPV1 ion channel and inhibiting its activation. This leads to a reduction in the release of pro-inflammatory cytokines and neuropeptides, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects
In addition to its effects on TRPV1, EMCPA has also been shown to modulate other physiological and biochemical processes. For example, it has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This may lead to an increase in endocannabinoid levels, which can have a variety of effects on the body, including reducing pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using EMCPA in scientific research is its specificity for TRPV1. This allows researchers to selectively modulate this ion channel without affecting other physiological processes. However, one limitation of EMCPA is its relatively low potency, which may limit its usefulness in certain experimental contexts.
Zukünftige Richtungen
There are several potential future directions for research on EMCPA. One area of interest is the development of more potent analogs of the compound that could be used in a wider range of experimental contexts. Additionally, further research is needed to fully understand the mechanisms by which EMCPA exerts its effects on TRPV1 and other physiological processes. Finally, there is potential for the development of new analgesic drugs based on EMCPA and related compounds.
Synthesemethoden
The synthesis of EMCPA is typically achieved through a multi-step process that involves the reaction of 4-ethyl-4-methylcyclohexanone with propionyl chloride, followed by the addition of sodium hydroxide and acetic anhydride. The resulting product is then purified through a series of chromatography and recrystallization steps to yield pure EMCPA.
Wissenschaftliche Forschungsanwendungen
EMCPA has been extensively studied for its potential applications in scientific research. One of its primary uses is as a modulator of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the regulation of pain and inflammation. EMCPA has been shown to inhibit TRPV1 activation, making it a promising candidate for the development of new analgesic drugs.
Eigenschaften
IUPAC Name |
N-(4-ethyl-4-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-4-11(14)13-10-6-8-12(3,5-2)9-7-10/h4,10H,1,5-9H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAQABWSFQRBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2909378.png)

![2-[(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2909380.png)

![5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2909382.png)
![[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2909386.png)


![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2909390.png)

![2-cyano-N-cyclohexyl-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enamide](/img/structure/B2909395.png)

